Decanoyl-L-carnitine chloride
Description
Biosynthesis of Decanoyl-L-carnitine
The biosynthesis of Decanoyl-L-carnitine is an intracellular process involving the enzymatic esterification of L-carnitine with a decanoyl group. This reaction is a part of the broader carnitine shuttle system, which is essential for energy metabolism.
The primary enzyme responsible for the synthesis of medium-chain acylcarnitines, including Decanoyl-L-carnitine, is Carnitine O-octanoyltransferase (CROT) . hmdb.cawikipedia.orgnih.gov This enzyme is predominantly located in peroxisomes. wikipedia.org CROT catalyzes the reversible transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) molecule to L-carnitine. wikipedia.orgmdpi.com
The specific reaction for Decanoyl-L-carnitine synthesis is: Decanoyl-CoA + L-carnitine ⇌ Decanoyl-L-carnitine + CoA-SH wikipedia.orguam.es
The substrate for this reaction, decanoyl-CoA, is a medium-chain acyl-CoA that can be generated through the partial β-oxidation of longer-chain fatty acids within peroxisomes or from the activation of decanoic acid. hmdb.cabiosynth.com While carnitine palmitoyltransferase I (CPT1) is primarily associated with long-chain fatty acids, peroxisomal CROT shows a preference for medium-chain acyl-CoAs (C6-C12). hmdb.ca
In situations where mitochondrial fatty acid oxidation is impaired, the role of peroxisomal β-oxidation and subsequent formation of medium-chain acylcarnitines like decanoylcarnitine (B1670086) can become more significant. mdpi.com
Chemical Synthesis of Decanoyl-L-carnitine Chloride
The chemical synthesis of this compound is typically achieved through the direct esterification of L-carnitine. A common and efficient method involves the reaction of L-carnitine hydrochloride with decanoyl chloride. sigmaaldrich.com
A general synthetic approach can be described as follows:
Reactant Preparation : L-carnitine hydrochloride is used as the starting material for the carnitine backbone. Decanoyl chloride serves as the acylating agent, providing the 10-carbon acyl chain. sigmaaldrich.commedchemexpress.comsigmaaldrich.com
Reaction : L-carnitine hydrochloride is mixed with decanoyl chloride. sigmaaldrich.com This reaction is often performed at an elevated temperature to facilitate the formation of the ester bond. sigmaaldrich.com
Purification : After the reaction, the resulting this compound product may require purification to remove unreacted starting materials and byproducts. sigmaaldrich.com This can involve techniques such as precipitation and column chromatography. sigmaaldrich.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETNUEKCBCWXCU-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Deuterium Labeled Decanoyl L Carnitine Chloride
Synthesis
The synthesis of deuterium-labeled this compound follows a similar logic to its unlabeled counterpart but requires a deuterated precursor. The labeling can be introduced on the carnitine moiety or the decanoyl chain.
A common method involves these key steps:
Synthesis of Deuterated Precursor : The first step is to obtain a deuterated form of one of the reactants. For instance, Decanoic acid-d₁₉ can be synthesized or procured, where 19 hydrogen atoms on the acyl chain are replaced with deuterium. europa.eu This can be achieved through methods like catalytic H-D exchange on the fatty acid using deuterium oxide (D₂O) as the deuterium source. europa.eu Alternatively, the carnitine part can be deuterated, such as in L-carnitine-d₃ (N-methyl-d₃) or L-carnitine-d₉ (N,N,N-trimethyl-d₉) . caymanchem.comsigmaaldrich.com
Activation of Deuterated Fatty Acid (if necessary) : The deuterated decanoic acid is converted into a more reactive form, typically the acyl chloride (Decanoyl-d₁₉ chloride ). This is done by reacting it with an agent like oxalyl chloride. chemicalbook.com
Esterification : The deuterated acyl chloride is then reacted with unlabeled L-carnitine hydrochloride, or a deuterated carnitine precursor is reacted with unlabeled decanoyl chloride. sigmaaldrich.com This esterification reaction yields the final deuterium-labeled this compound (e.g., Decanoyl-L-carnitine-d₃ chloride). medchemexpress.comcaymanchem.com
The resulting labeled compound, such as Decanoyl-L-carnitine-d₃ chloride, can be purified and is used as an internal standard in quantitative analyses. broadpharm.comcaymanchem.comrestek.com
Applications of Stable Isotope Labeling in Metabolic Tracing Studies
Stable isotope labeling is a powerful technique in metabolomics to trace the fate of molecules in biological systems and to accurately quantify metabolites. nih.govresearchgate.net
The primary application of deuterium-labeled this compound is as an internal standard for quantitative analysis using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS). restek.comnih.govresearchgate.net In acylcarnitine profiling, a known amount of the labeled compound (e.g., Decanoyl-L-carnitine-d₃) is added to a biological sample (like plasma or cell culture media). restek.comresearchgate.net Because the labeled standard has nearly identical chemical and physical properties to the endogenous, unlabeled analyte, it co-elutes during chromatography and co-ionizes in the mass spectrometer. nih.govresearchgate.net However, due to its higher mass, its signal is distinct from the unlabeled version. By comparing the signal intensity of the known amount of the internal standard to the signal of the endogenous analyte, a precise and accurate quantification of the endogenous Decanoyl-L-carnitine is possible. nih.govresearchgate.net
This quantitative profiling is crucial for:
Diagnosing Inborn Errors of Metabolism : Abnormal concentrations of specific acylcarnitines are biomarkers for various fatty acid oxidation disorders. sigmaaldrich.comsigmaaldrich.com For example, elevated levels of medium-chain acylcarnitines can indicate a deficiency in the medium-chain acyl-CoA dehydrogenase (MCAD) enzyme. sigmaaldrich.com
Metabolic Research : It allows researchers to study the dynamics of fatty acid metabolism under different physiological or pathological conditions. By incubating cells with unlabeled fatty acids and carnitine, the production of various acylcarnitines can be quantified over time to understand metabolic fluxes. researchgate.net
By using substrates labeled with stable isotopes (like deuterium-labeled fatty acids), researchers can trace their conversion into various downstream metabolites, including the corresponding acylcarnitines. This provides direct insight into the activity of specific metabolic pathways and helps to elucidate how these pathways are altered in disease states. nih.govresearchgate.net
Data Tables
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₇H₃₄ClNO₄ | scbt.com |
| Molecular Weight | 351.91 g/mol | scbt.com |
| IUPAC Name | (2R)-3-Carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | scbt.com |
| CAS Number | 369651-88-7 | scbt.com |
Table 2: Examples of Deuterium-Labeled Decanoyl-L-carnitine
| Compound Name | Labeled Moiety | Molecular Formula | Molecular Weight ( g/mol ) | Common Use | Source(s) |
|---|---|---|---|---|---|
| Decanoyl-L-carnitine-d₃ chloride | N-methyl-d₃ | C₁₇H₃₁D₃ClNO₄ | 354.93 | Internal Standard for MS | medchemexpress.comcaymanchem.com |
Metabolic and Biochemical Roles of Decanoyl L Carnitine Chloride
Facilitation of Fatty Acid Transport Across Mitochondrial Membranes
One of the most well-understood functions of the carnitine system is the transport of fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation. Decanoyl-L-carnitine chloride is a key intermediate in the transport of the 10-carbon fatty acid, decanoic acid.
The transport of fatty acids into the mitochondria is mediated by the carnitine shuttle, which involves two primary enzymes: Carnitine Palmitoyltransferase I (CPT I), also known as Carnitine Acyltransferase I (CATI), located on the outer mitochondrial membrane, and Carnitine Palmitoyltransferase II (CPT II), or Carnitine Acyltransferase II (CATII), located on the inner mitochondrial membrane.
In the cytoplasm, decanoic acid is first activated to its coenzyme A (CoA) ester, Decanoyl-CoA. CATI then catalyzes the transfer of the decanoyl group from CoA to L-carnitine, forming decanoyl-L-carnitine. This newly formed acylcarnitine is subsequently transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT). Once inside the matrix, CATII facilitates the reverse reaction, transferring the decanoyl group back to a mitochondrial CoA molecule to reform Decanoyl-CoA and release free L-carnitine. caldic.com The regenerated L-carnitine is then shuttled back to the cytoplasm by CACT to participate in another transport cycle.
Research in plant models has demonstrated that the application of carnitine can stimulate the activity of these key enzymes. In a study on maize seedlings, carnitine treatments led to a significant increase in both CATI and CATII activities, suggesting a mechanism to enhance the transport of fatty acids into the mitochondria. nih.gov Concurrently, while medium-chain acylcarnitine content like decanoyl-L-carnitine decreased, there was an increase in free carnitine and long-chain acylcarnitines, reflecting the dynamic nature of the carnitine pool in response to metabolic demands. nih.gov
Table 1: Research Findings on Carnitine Acyltransferase (CAT) Interactions
| Research Model | Key Finding | Significance | Reference |
|---|---|---|---|
| Rat Liver Microsomes | Identification of a malonyl-CoA sensitive medium-chain/long-chain carnitine acyltransferase that utilizes decanoyl-CoA as a substrate. | Demonstrates the existence of specific enzymes that process the precursor to decanoyl-L-carnitine. | spandidos-publications.com |
The primary purpose of transporting fatty acids into the mitochondria is for their catabolism through the β-oxidation spiral, a process that generates significant amounts of cellular energy in the form of ATP. By delivering the decanoyl group to the mitochondrial matrix, decanoyl-L-carnitine directly supplies the substrate for medium-chain acyl-CoA dehydrogenase, the first enzyme in the β-oxidation pathway for medium-chain fatty acids. plos.org This process is fundamental for tissues with high energy demands, such as muscle, which rely on fatty acid oxidation, particularly during periods of sustained activity. caldic.com The efficient transport of these acyl groups is crucial for maintaining cellular energy homeostasis. biosynth.com
Contribution to Cellular Energy Metabolism Regulation
Beyond its direct role in fuel transport, the carnitine system, through the formation of intermediates like decanoyl-L-carnitine, contributes to the broader regulation of cellular metabolism.
The balance between acylated CoA (acyl-CoA) and free Coenzyme A (CoA) is a critical regulatory node in metabolism. An accumulation of acyl-CoA esters can inhibit various metabolic pathways, including the citric acid cycle and glycolysis, through product inhibition. The carnitine system acts as a buffer for this ratio. plos.org By converting acyl-CoAs to acylcarnitines, the cell releases free CoA, which is then available for other essential reactions, such as the pyruvate (B1213749) dehydrogenase complex that links glycolysis to the citric acid cycle. caldic.com The formation of decanoyl-L-carnitine thus helps to maintain a pool of free CoA, preventing metabolic gridlock and ensuring that various energy-producing pathways can operate efficiently. plos.org
Aerobic glycolysis, or the Warburg effect, is a metabolic phenotype where cells preferentially metabolize glucose to lactate (B86563) even in the presence of sufficient oxygen. researchgate.net This is a hallmark of many cancer cells. The interplay between fatty acid oxidation and aerobic glycolysis is complex, and decanoyl-L-carnitine has been implicated in this relationship in specific contexts.
In one research model, decanoyl-L-carnitine was found to support aerobic glycolysis by acting on mitochondrial carnitine acetyltransferase. biosynth.com Furthermore, a study on prostate cancer cells with PTEN gene loss, a mutation known to promote the Warburg effect, found that levels of several acylcarnitines, including decanoyl-carnitine, were enhanced alongside increased aerobic glycolysis. spandidos-publications.com This suggests a coordinated metabolic reprogramming where both pathways are upregulated. Conversely, in a study on renal cell carcinoma, decanoylcarnitine (B1670086) levels were found to be decreased in cancer patients compared to healthy controls, a finding associated with impaired fatty acid oxidation in that particular cancer type. mdpi.com These differing results highlight how the role of decanoyl-L-carnitine can be context-dependent and vary between different research models and disease states.
Involvement in the Formation of Desaturated Fatty Acid Metabolites
In addition to its role in energy metabolism, decanoyl-L-carnitine has been shown to influence the anabolic pathways of other fatty acids. Specifically, it has a stimulatory effect on the elongation and desaturation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs).
In a study using isolated rat hepatocytes, the addition of decanoyl-L-carnitine was shown to increase the formation of C24 fatty acid intermediates and enhance the conversion of precursors into docosapentaenoic acid (DPA) and docosahexaenoic acid (DHA). mdpi.compreprints.organimal-reproduction.org DHA is a critical structural component of cell membranes, particularly in the brain and retina, and has important signaling functions. This finding suggests that by influencing the mitochondrial acyl-CoA pool, decanoyl-L-carnitine can allosterically or indirectly promote the synthesis of these vital lipid molecules.
Table 2: Effect of Decanoyl-L-carnitine on the Formation of Desaturated Fatty Acid Metabolites in Rat Hepatocytes
| Precursor Fatty Acid | Metabolites Formed | Effect of Decanoyl-L-carnitine | Reference |
|---|---|---|---|
| [1-¹⁴C]-22:4(n-6) | C24 fatty acid intermediates, Docosapentaenoic acid (DPA) | Stimulatory | mdpi.com |
Studies on C24 Fatty Acid Intermediate Production
Research has demonstrated that Decanoyl-L-carnitine plays a significant role in the production of very-long-chain fatty acid intermediates. Specifically, in studies using isolated rat hepatocytes, the addition of decanoyl-L-carnitine was found to increase the formation of C24 fatty acid intermediates. caymanchem.comcaymanchem.comcaymanchem.comcaymanchem.comglpbio.com This effect was observed during the investigation of the metabolic conversion of polyunsaturated fatty acids. ebi.ac.uk
A key study compared the metabolism of various precursor fatty acids in rat hepatocytes. The findings indicated that the presence of L-decanoylcarnitine, along with lactate, stimulated the elongation pathway, leading to a notable increase in the production of [¹⁴C]24 fatty acid intermediates from their precursors. ebi.ac.uk In the absence of L-decanoylcarnitine and lactate, the formation of these C24 intermediates was not detected, highlighting its crucial role in facilitating this specific metabolic step. ebi.ac.uk
| Experimental Condition | Precursor Fatty Acid | Outcome on C24 Intermediates | Source |
| Addition of Lactate and L-decanoylcarnitine | [1-¹⁴C]22:4(n-6) | Increased formation of [¹⁴C]24 fatty acid intermediates | ebi.ac.uk |
| Addition of Lactate and L-decanoylcarnitine | [1-¹⁴C]22:5(n-3) | Increased formation of [¹⁴C]24 fatty acid intermediates | ebi.ac.uk |
| Absence of Lactate and L-decanoylcarnitine | [1-¹⁴C]22:4(n-6) | No detected formation of [¹⁴C]24 fatty acids | ebi.ac.uk |
Effects on Docosapentaenoic and Docosahexaenoic Acid Synthesis
The influence of Decanoyl-L-carnitine extends to the final products of the fatty acid elongation and desaturation pathway, namely docosapentaenoic acid (DPA) and docosahexaenoic acid (DHA). The same studies that observed an increase in C24 intermediates also reported a subsequent increase in the synthesis of DPA ([¹⁴C]22:5(n-6)) and DHA ([¹⁴C]22:6(n-3)) in rat hepatocytes. caymanchem.comglpbio.comdcchemicals.com
Broader Interplay with Lipid and Amino Acid Metabolism
The functions of Decanoyl-L-carnitine are part of the wider metabolic regulatory activities of the carnitine system. This system is essential for energy homeostasis, not only by transporting fatty acids for β-oxidation but also by managing the pool of acyl-CoA and removing metabolic byproducts. researchgate.netbevital.no
Role in the Removal of Acyl Residues from Amino Acid Catabolism
The L-carnitine system, which includes its acylated forms like Decanoyl-L-carnitine, plays a crucial role in buffering and eliminating excess acyl residues that can arise from various metabolic processes, including the catabolism of amino acids. mdpi.comekb.eg L-carnitine and its esters are involved in the metabolism of branched-chain amino acids. bevital.no The system helps to maintain a healthy ratio of free coenzyme A (CoA) to acyl-CoA within the mitochondria by binding to acyl groups, thus preventing the accumulation of potentially toxic metabolic intermediates. researchgate.netbevital.no This function is critical for ensuring the continued efficiency of metabolic pathways such as the TCA cycle, gluconeogenesis, and the urea (B33335) cycle. bevital.no
Impact on Lipid Biosynthesis Pathways in Non-mammalian Models
Studies in non-mammalian models, such as plants, have provided insights into the role of the carnitine system in lipid biosynthesis. In maize (Zea mays L.), the application of exogenous carnitine was found to influence the balance of acylcarnitine profiles. mdpi.com Carnitine treatment led to a general increase in long-chain acylcarnitines (like palmitoyl-L-carnitine and stearoyl-L-carnitine) but caused a decrease in the content of medium-chain acylcarnitines, which includes Decanoyl-L-carnitine, in the seeds, roots, and hypocotyls. mdpi.com
This suggests that carnitine can modulate fatty acid traffic, potentially facilitating the elongation of medium-chain fatty acids into long-chain ones for storage or structural purposes. mdpi.com Furthermore, research in Arabidopsis has shown that acetyl-carnitine units can serve as substrates for fatty acid biosynthesis in chloroplasts, indicating that carnitine derivatives are directly linked to anabolic lipid metabolism pathways in plants. mdpi.com
| Plant Part (Maize) | Effect of Carnitine Treatment on Decanoyl-L-carnitine Content |
| Seeds | Decreased by 17.77% - 23.50% |
| Roots | Decreased by 12.58% - 26.24% |
| Hypocotyls | Decreased by 37.39% - 50.57% |
Molecular and Cellular Mechanisms of Decanoyl L Carnitine Chloride Action
Direct Enzymatic Interactions and Substrate Specificity
Decanoyl-L-carnitine is intrinsically linked to the function of carnitine acyltransferases, a family of enzymes crucial for fatty acid metabolism. bevital.noresearchgate.net These enzymes catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine, facilitating the transport of fatty acids across mitochondrial membranes for β-oxidation and energy production. mdpi.comnih.gov
Affinity for Specific Carnitine Acyltransferases
The carnitine acyltransferase family exhibits overlapping but distinct substrate specificities based on the carbon chain length of the fatty acyl group. bevital.nomdpi.com Carnitine octanoyltransferase (CROT) is primarily responsible for the synthesis of medium-chain acylcarnitines, including decanoylcarnitine (B1670086), within peroxisomes. hmdb.ca While carnitine palmitoyltransferase I (CPT-I) and carnitine palmitoyltransferase II (CPT-II) are more specific for long-chain fatty acyl-CoAs, and carnitine acetyltransferase (CRAT) prefers short-chain acyl-CoAs, the system allows for a degree of flexibility. mdpi.com The specific affinity of decanoyl-L-carnitine for these enzymes dictates its metabolic fate and its influence on various cellular processes.
Potential Influence on Other Metabolic Enzymes
Beyond its direct role as a substrate for carnitine acyltransferases, the levels of decanoyl-L-carnitine can indirectly influence other metabolic enzymes. By participating in the carnitine buffer system, it helps to modulate the intracellular acyl-CoA/CoA ratio. bevital.no This ratio is a critical regulator of several key mitochondrial enzymes involved in the tricarboxylic acid (TCA) cycle, gluconeogenesis, and the oxidation of fatty acids and amino acids. bevital.nomdpi.com For instance, in maize seeds, carnitine applications, which influence the levels of various acylcarnitines, were found to increase the activities of α-amylase, isocitrate lyase (ICL), and malate (B86768) synthase (MS), enzymes vital for germination. nih.gov
Modulation of Cellular Signaling Pathways
Recent research has highlighted the role of acylcarnitines, including decanoyl-L-carnitine, in modulating cellular signaling pathways, thereby influencing a range of physiological and pathological processes. nih.gov
Effects on Gene Expression Profiles in Research Models
Studies have demonstrated that decanoyl-L-carnitine can significantly alter gene expression profiles in various research models. In a preclinical model of triple-negative breast cancer (TNBC), treatment with decanoylcarnitine led to suppressive effects on extracellular matrix-related protein components. nih.govresearchgate.net Similarly, in a study on skin aging, a derivative of decanoyl-L-glutaminyl-L-glutamine amide was shown to influence the expression of 92 target genes in an in vitro skin culture model. oatext.com Furthermore, L-carnitine administration in patients with metabolic dysfunction-associated steatohepatitis (MASH) resulted in significant changes in the expression of genes related to inflammation, fibrosis, and lipid metabolism. nih.gov
Specific Protein Targets and Their Functional Consequences (e.g., Mmp9 in pre-clinical studies)
A notable specific protein target of decanoyl-L-carnitine identified in preclinical studies is Matrix Metalloproteinase-9 (Mmp9). In studies on TNBC, decanoylcarnitine was found to inhibit the expression of Mmp9 in cancer cells, as well as in primary tumors and metastatic tissues in the lung and liver. nih.govresearchgate.net The overexpression of Mmp9 was shown to counteract the inhibitory effect of decanoylcarnitine on cell migration, indicating that Mmp9 is a key mediator of decanoylcarnitine's anti-cancer effects in this context. nih.govresearchgate.net In another study, L-carnitine was found to reduce the expression of the oncogenic protein NEDD9, which in turn affects the FAK/AKT signaling pathway. nih.gov
Interactions with Biological Membrane Structures
As an amphiphilic molecule with a hydrophilic carnitine head group and a hydrophobic decanoyl tail, decanoyl-L-carnitine can interact with biological membranes. nih.gov This interaction can lead to changes in membrane properties and functions. The hydrophobic tail can insert into the membrane, potentially activating signaling pathways within the inner mitochondrial membrane. nih.gov
Studies on intestinal permeation enhancers have shown that related acylcarnitines can insert into the cell membrane, increasing its permeability. nih.gov This insertion can also lead to more profound changes, such as the fusion of microvilli and the formation of vesicle-like structures, indicating a significant alteration of the dynamic properties of the cell membranes. nih.gov Research using 13C-nuclear magnetic resonance (NMR) spectroscopy on model membranes has shown that while acylcarnitines can be detected on both leaflets of the bilayer when incorporated during vesicle formation, their transmembrane diffusion (flip-flop) is extremely slow when added externally. capes.gov.br This suggests a requirement for transport proteins for their movement across membranes like the mitochondrial membrane. capes.gov.br
Interactive Data Table: Effects of Decanoyl-L-carnitine and Related Compounds on Gene and Protein Expression
| Compound | Model System | Target Gene/Protein | Observed Effect | Reference |
| Decanoylcarnitine | Triple-Negative Breast Cancer (TNBC) Cells | Mmp9 | ↓ Expression | nih.govresearchgate.net |
| Decanoylcarnitine | Triple-Negative Breast Cancer (TNBC) Cells | Extracellular Matrix-Related Proteins | ↓ Expression | nih.govresearchgate.net |
| L-carnitine | Metabolic Dysfunction-Associated Steatohepatitis (MASH) Patients | Inflammation-related genes | ↓ Expression | nih.gov |
| L-carnitine | Metabolic Dysfunction-Associated Steatohepatitis (MASH) Patients | Fibrosis-related genes | ↓ Expression | nih.gov |
| L-carnitine | Metabolic Dysfunction-Associated Steatohepatitis (MASH) Patients | Lipid metabolism-related genes | ↑ Expression | nih.gov |
| L-carnitine | HepG2 cells | NEDD9 | ↓ Expression | nih.gov |
| L-carnitine | HepG2 cells | p-FAK (Tyr397) | ↓ Levels | nih.gov |
| L-carnitine | HepG2 cells | p-AKT (Ser473) | ↓ Levels | nih.gov |
| N-Decanoyl-L-glutaminyl-L-glutamine amide | In vitro skin culture | 92 target genes | Varied changes in expression | oatext.com |
Binding to Phospholipid Bilayers in Model Systems
Decanoyl-L-carnitine, as an amphipathic molecule, interacts with and binds to phospholipid bilayers, a process primarily governed by the physicochemical properties of its acyl chain and polar headgroup. Research using model membrane systems, such as phosphatidylcholine (PC) vesicles and mitochondrial leaflet models, has provided insights into this interaction. researchgate.netnih.gov Like other acylcarnitines with chain lengths of six carbons or more, decanoyl-L-carnitine is understood to insert itself into the bilayer with its zwitterionic carnitine headgroup positioned at the aqueous interface, while its C10 acyl chain intercalates between the acyl chains of the membrane phospholipids. researchgate.net This insertion is driven by the need to minimize the exposure of the hydrophobic tail to the aqueous environment. researchgate.net
Studies using techniques like 13C-nuclear magnetic resonance (NMR) spectroscopy on acylcarnitines in PC vesicles have shown that these molecules can be detected within both the inner and outer leaflets of the bilayer when co-sonicated with phospholipids. nih.gov However, when added externally to pre-formed vesicles, acylcarnitines are observed only in the outer leaflet, indicating an extremely slow rate of transmembrane diffusion, or "flip-flop". nih.gov This slow movement is attributed to the polar, zwitterionic nature of the carnitine headgroup. nih.gov
In a study utilizing a model of the mitochondrial inner membrane leaflet, decanoyl-L-carnitine (DecC) was observed to have a limited insertion capacity compared to longer-chain acylcarnitines like palmitoyl-L-carnitine (PalC). nih.gov The carnitine headgroup plays a crucial role in determining the molecule's localization and limiting its deeper insertion into the membrane leaflet. nih.gov While medium-chain fatty acids such as decanoic acid (the C10 fatty acid corresponding to decanoyl-L-carnitine) have been reported to insert and interact strongly with phospholipid bilayers, the attachment of the bulky carnitine group modifies this behavior. nih.gov The interaction of acylcarnitines can modify membrane structure, with effects ranging from membrane stabilization to local disruption of phospholipid packing, particularly at high concentrations of long-chain acylcarnitines. researchgate.netnih.gov
| Model System | Compound(s) | Key Findings | Citation |
| Egg Yolk Phosphatidylcholine (PC) Vesicles | Acylcarnitines (C8-C18) | Acylcarnitines insert into the bilayer with the headgroup at the aqueous interface. Transmembrane "flip-flop" is extremely slow. | nih.gov |
| Mitochondrial Leaflet Model (DPPC, DPPE, CL) | Decanoyl-L-carnitine (DecC), Palmitoyl-L-carnitine (PalC) | The carnitine headgroup limits the insertion capacity of DecC compared to the longer-chain PalC. | nih.gov |
DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPE: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, CL: 1,1′,2,2′-tetraoleoyl cardiolipin
Influence of Acyl-Chain Length on Membrane Partitioning
The partitioning of acylcarnitines between the aqueous phase and the membrane is strongly dependent on the length of the acyl chain. researchgate.netnih.gov This relationship is primarily dictated by hydrophobic interactions between the acylcarnitine's tail and the phospholipid chains of the bilayer. researchgate.netnih.gov
Increasing the length of the acyl chain enhances the molecule's hydrophobicity, which in turn favors its partitioning into the membrane phase. researchgate.netnih.govdiabetesjournals.org Research has consistently shown that short-chain acylcarnitines reside predominantly in the aqueous phase. nih.gov In contrast, long-chain acylcarnitines, particularly those with 12 or more carbons (e.g., C12-C18), show a much greater tendency to localize within the membrane. researchgate.netnih.govnih.gov For instance, studies on phosphatidylcholine vesicles revealed that after incubation, most long-chain acylcarnitine molecules were found in the outer leaflet of the vesicles. researchgate.netnih.gov
Decanoyl-L-carnitine, with its 10-carbon chain, represents a medium-chain acylcarnitine. While hydrophobic interactions increase with each additional carbon, medium-chain fatty acids like decanoic acid have been shown to interact strongly with phospholipid bilayers, in a manner similar to longer-chain fatty acids. nih.gov However, for acylcarnitines, significant partitioning into the water phase has been detected for those with chain lengths of 12 carbons or less. nih.gov The balance between membrane partitioning and the local perturbation a molecule causes is critical for its activity. frontiersin.org For some biological activities, such as membrane permeabilization by lipopeptides, an optimal chain length (often around C10) is observed, resulting from a balance where partitioning is sufficient for action but the molecule is not so hydrophobic that its bioavailability or ability to induce local damage is compromised. frontiersin.org
| Acyl-Chain Length | General Partitioning Behavior | Key Findings | Citation |
| Short-Chain (e.g., < C8) | Primarily in the aqueous phase | Have a stabilizing effect on membrane dynamics. | nih.gov |
| Medium-Chain (e.g., C8-C12) | Partition between aqueous and membrane phases | Decanoic acid (C10) interacts strongly with bilayers. Decanoyl-L-carnitine shows significant partitioning into water. | nih.govnih.gov |
| Long-Chain (e.g., > C12) | Primarily in the membrane phase | Favored partitioning into membranes; mostly localized in the outer leaflet of vesicles. | researchgate.netnih.govdiabetesjournals.org |
Role in Cellular Homeostasis and Stress Responses in Research Models
Function as a Compatible Solute in Microbial Systems
In various microbial systems, L-carnitine and its derivatives can function as compatible solutes, also known as osmoprotectants. nih.govoup.comacademicjournals.org These are small, soluble organic molecules that accumulate in the cytoplasm of cells under conditions of high osmotic stress, helping to maintain cell turgor and volume without interfering with normal cellular processes. oup.com As a quaternary ammonium (B1175870) compound, L-carnitine is structurally similar to other well-known osmoprotectants like glycine (B1666218) betaine (B1666868). researchgate.netnih.gov
Bacteria such as Escherichia coli, Listeria monocytogenes, Bacillus subtilis, and the lactic acid bacterium Lactobacillus plantarum have been shown to import and utilize carnitine to protect against osmotic stress. nih.govoup.comacademicjournals.org The accumulation of carnitine allows these bacteria to grow in high-salt environments that would otherwise be inhibitory. oup.comacademicjournals.org For example, in L. plantarum, the addition of carnitine, acetylcarnitine, or propionylcarnitine (B99956) to a growth medium with high NaCl concentration reduced the inhibitory effects of the salt. oup.com Similarly, studies with Pseudomonas aeruginosa have shown that carnitine and its catabolic product, glycine betaine, can function as osmoprotectants, which is important for survival in hyperosmotic environments. asm.org The ability to hydrolyze short-chain acylcarnitines, like acetylcarnitine, to liberate free carnitine is a mechanism some bacteria use to acquire this protective solute. asm.org
Contribution to Stress Tolerance in Specific Organisms
Beyond its role in osmotic stress, carnitine and its acylated forms contribute to tolerance against a range of other environmental stressors in different organisms. nih.govresearchgate.net
In bacteria, L-carnitine has been shown to enhance not only osmoprotection but also thermotolerance, cryotolerance, and barotolerance (tolerance to high pressure). nih.gov For instance, carnitine uptake is crucial for the foodborne pathogen Listeria monocytogenes to cope with stresses encountered in its different environments, including bile salts in the gastrointestinal tract. nih.gov However, the specific role of decanoyl-L-carnitine in these processes can be nuanced. A study on biofilm formation in L. monocytogenes, a key stress response, found that decanoyl-d,l-carnitine had minimal inhibitory effects, whereas longer-chain (lauroyl- and myristoyl-d,l-carnitine) and some shorter-chain fatty acids did inhibit biofilm formation, indicating chain-length specificity for this particular stress response. asm.org
In plants, L-carnitine is recognized for its ability to confer tolerance to various abiotic stresses, including salinity, cold, and drought. researchgate.netnih.gov It acts as an osmoprotectant and is also linked to antioxidant activity and the maintenance of membrane integrity. researchgate.net Interestingly, a study on maize (Zea mays L.) seedlings investigating the effects of exogenous carnitine application found that while the treatment increased the levels of long-chain acylcarnitines (palmitoyl-L-carnitine and stearoyl-L-carnitine), it led to a decrease in the content of the medium-chain decanoyl-L-carnitine in the seeds, roots, and hypocotyls. nih.govmdpi.com This suggests a dynamic regulation of the acylcarnitine pool in response to carnitine supplementation, potentially prioritizing the transport of long-chain fatty acids for energy metabolism during growth. mdpi.com
| Organism | Stress Type | Role of Carnitine/Acylcarnitines | Specific Finding for Decanoyl-L-carnitine | Citation |
| Listeria monocytogenes | Osmotic, Bile Salts, Biofilm Formation | Functions as a compatible solute and general stress protectant. | Minimal effect on biofilm formation, unlike other acyl-chain lengths. | nih.govasm.org |
| Pseudomonas aeruginosa | Osmotic | Liberated carnitine from short-chain acylcarnitines acts as an osmoprotectant. | Catabolism of acylcarnitines with 2- to 16-carbon chains (except C8) supported growth. | asm.org |
| Lactobacillus plantarum | Osmotic | Accumulates carnitine and short-chain acylcarnitines to counteract salt stress. | Not specifically tested, but other short-chain acylcarnitines were protective. | oup.com |
| Maize (Zea mays L.) | Growth/Metabolic | Exogenous carnitine stimulates transport of long-chain fatty acids. | Content decreased upon exogenous L-carnitine application. | nih.govmdpi.com |
Analytical Methodologies for Decanoyl L Carnitine Chloride Research
Mass Spectrometry-Based Quantification and Identification
Mass spectrometry (MS) has become an indispensable tool for the analysis of acylcarnitines, including Decanoyl-L-carnitine. bevital.nonih.gov Its high sensitivity and specificity allow for the detection and quantification of these compounds even at low concentrations in complex biological samples. karger.com Isotopically labeled internal standards, such as Decanoyl-L-carnitine-d3 or -d9, are often employed to ensure accurate quantification by GC- or LC-MS. caymanchem.commedkoo.comlabchem.com.my
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of Decanoyl-L-carnitine and other acylcarnitines. sigmaaldrich.com This method offers robust and efficient analysis, often without the need for derivatization. sigmaaldrich.com LC-MS is particularly valuable for separating and identifying acylcarnitine isomers that may be closely related. sigmaaldrich.com In a typical LC-MS/MS analysis of underivatized acylcarnitines, Decanoyl-L-carnitine (C10) can be separated and quantified with high precision. restek.com For instance, one method reported a retention time of 5.67 minutes for Decanoyl-L-carnitine using a Raptor ARC-18 column. restek.com The use of deuterated internal standards, such as d3-decanoyl-carnitine, is common in these quantitative methods. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While less common than LC-MS for acylcarnitine analysis due to the non-volatile nature of these compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed after a derivatization step. This process converts the non-volatile acylcarnitines into more volatile derivatives suitable for GC analysis. However, the additional sample preparation steps can be a drawback. The use of isotopically labeled internal standards, such as Decanoyl-L-carnitine-d9, is also crucial for accurate quantification in GC-MS methods. medkoo.com
Tandem Mass Spectrometry (MS/MS) for Acylcarnitine Profiling
Tandem mass spectrometry (MS/MS) is a cornerstone of modern acylcarnitine analysis, including for Decanoyl-L-carnitine. karger.comnih.gov This technique allows for the highly selective and sensitive detection of specific acylcarnitines in complex mixtures, such as blood or urine. harvardapparatus.com In MS/MS, a precursor ion corresponding to the molecule of interest is selected and fragmented, and the resulting product ions are detected. Acylcarnitines characteristically produce a prominent fragment ion at m/z 85. nih.gov This common fragmentation pattern is utilized in precursor ion scanning to selectively detect all acylcarnitines in a sample. researchgate.net For Decanoyl-L-carnitine, the specific precursor to product ion transition (MRM) would be monitored for quantification. For example, a common transition for Decanoyl-L-carnitine is m/z 316.3 → m/z 85.1. restek.com This high specificity is crucial for distinguishing between different acylcarnitines and obtaining accurate concentration measurements. karger.com
| Parameter | LC-MS/MS restek.com | Tandem MS nih.gov |
| Analyte | Decanoyl-L-carnitine | Acylcarnitines |
| Precursor Ion (m/z) | 316.3 | Varies by acylcarnitine |
| Product Ion (m/z) | 85.1 | 85 |
| Internal Standard | Decanoyl-L-carnitine-d3 | d3-decanoyl-carnitine |
Chromatographic Separation Techniques
Chromatographic separation is essential for resolving complex mixtures of acylcarnitines and distinguishing between isomers before detection by mass spectrometry or other detectors.
High-Performance Liquid Chromatography (HPLC) with Derivatization
High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique for acylcarnitine analysis. researchgate.net Due to the poor UV absorbance of native acylcarnitines, derivatization is often necessary when using UV or fluorescence detectors. sigmaaldrich.com Derivatization reagents react with the carnitine molecule to attach a chromophore or fluorophore, enhancing detection sensitivity. nih.govresearchgate.net For instance, reagents like pyrene-1-carbonyl cyanide can be used for precolumn derivatization to create a fluorescent derivative of carnitine that can be quantified by HPLC with fluorescence detection. nih.gov Another approach involves derivatization with pentafluorophenacyl trifluoromethanesulfonate (B1224126), which allows for the separation and detection of a wide range of acylcarnitines. researchgate.net However, derivatization adds complexity to sample preparation and can sometimes lead to the hydrolysis of acylcarnitines if not performed carefully. researchgate.net
| Derivatization Reagent | Detection Method | Application |
| Pyrene-1-carbonyl cyanide nih.gov | Fluorescence | Determination of carnitine in pharmaceutical preparations |
| Pentafluorophenacyl trifluoromethanesulfonate researchgate.net | Mass Spectrometry | Quantification of carnitine and 42 acylcarnitines in plasma |
| 1-aminoanthracene researchgate.net | Fluorescence | Determination of L-carnitine in biological samples |
| (+)-α-methyl-6-methoxy-2-naphthyl acetyl chloride google.com | Fluorescence | Chiral separation of D- and L-carnitine |
Spectroscopic and Other Biochemical Assays
The investigation of Decanoyl-L-carnitine chloride's role in metabolism relies on a suite of sophisticated analytical techniques. These methods enable researchers to quantify enzymatic activities and trace the compound's journey through complex biochemical pathways, providing critical insights into cellular energy metabolism and the pathophysiology of related disorders.
Enzymatic assays are fundamental for assessing the metabolic activity related to Decanoyl-L-carnitine by quantifying the function of enzymes that synthesize or hydrolyze it. These assays typically measure the rate of substrate conversion to product, offering a direct window into the efficiency of metabolic pathways like fatty acid oxidation.
Radiometric Assays: A classic and highly sensitive method for determining the activity of carnitine acyltransferases, such as carnitine palmitoyltransferase (CPT) and carnitine octanoyltransferase (COT), involves the use of radiolabeled substrates. uam.es In a typical forward reaction assay, the enzyme's activity is measured by its ability to catalyze the transfer of an acyl group from an acyl-CoA, like decanoyl-CoA, to a radiolabeled carnitine molecule, most commonly L-[methyl-³H]carnitine. uam.esuam.es The resulting radiolabeled product, [³H]decanoyl-L-carnitine, is then separated from the unreacted [³H]L-carnitine and quantified using scintillation counting. psu.edu This method is crucial for determining key kinetic parameters, such as the Michaelis constant (Kₘ) and maximal velocity (Vₘₐₓ), and for evaluating the inhibitory effects of regulatory molecules like malonyl-CoA. uam.esuam.es
Colorimetric and Fluorometric Assays: Non-radioactive methods offer advantages in terms of safety and ease of use. Colorimetric assays can be employed to measure the activity of acylcarnitine hydrolases, enzymes that break down acylcarnitines. nih.gov For instance, the specificity of an acylcarnitine hydrolase can be tested against various acylcarnitines, including decanoyl-L-carnitine. nih.gov The activity is determined by measuring the amount of free L-carnitine released, which is detected through a coupled enzymatic reaction that produces a colorimetric product measurable by a spectrophotometer. nih.govresearchgate.net Similarly, fluorometric assays can determine carnitine acyltransferase activity by measuring the release of Coenzyme A (CoA), which reacts with a thiol-reactive probe to generate a fluorescent signal. researchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available for quantifying the concentration of specific enzymes, such as Carnitine O-octanoyltransferase (CROT), in biological samples. mybiosource.com While this method measures the quantity of the enzyme protein rather than its metabolic activity directly, it provides essential information that can be correlated with activity measurements.
The table below summarizes key enzymatic assays relevant to Decanoyl-L-carnitine research.
| Assay Type | Principle | Substrates/Reagents | Measured Product/Signal | Key Application | References |
| Radiometric Assay | Transfer of a radiolabeled acyl group from acyl-CoA to carnitine. | Decanoyl-CoA, L-[methyl-³H]carnitine | [³H]Decanoyl-L-carnitine | Determining kinetic parameters (Kₘ, Vₘₐₓ) of CPT and COT. | uam.es, uam.es |
| Colorimetric Assay | Enzymatic hydrolysis of decanoyl-L-carnitine and subsequent colorimetric detection of released L-carnitine. | Decanoyl-L-carnitine, L-carnitine assay kit | Colorimetric product proportional to free L-carnitine. | Assessing substrate specificity of acylcarnitine hydrolases. | nih.gov, researchgate.net |
| Fluorometric Assay | Detection of Coenzyme A (CoA) released during the acyltransferase reaction using a thiol-reactive probe. | Palmitoyl-CoA, L-carnitine, 7-fluorobenz-2-oxa-1,3diazole-4-sulphonamide | Fluorescent signal from CoA-probe binding. | Measuring CPT activity in tissue homogenates. | researchgate.net |
| ELISA | Immuno-based quantification of enzyme protein concentration. | Specific antibodies against the target enzyme (e.g., CROT), HRP-conjugate | Colorimetric signal proportional to enzyme concentration. | Quantifying the amount of a specific carnitine acyltransferase. | mybiosource.com |
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways. The use of isotopic tracers—molecules in which one or more atoms have been replaced by a less common isotope—is central to this approach. By tracking the journey of these labeled atoms through a metabolic network, researchers can elucidate pathway activities and understand how they are altered in different physiological or pathological states. researchgate.netnih.gov
Radioisotope Tracers: Historically, radioactive isotopes such as Carbon-14 (¹⁴C) and Tritium (³H) have been instrumental in metabolic research. annualreviews.org For instance, studies have administered L-[methyl-³H]carnitine to human subjects to trace its metabolic fate, quantifying its absorption and excretion. jci.orgresearchgate.netresearchgate.net Similarly, ¹⁴C-labeled fatty acids, such as ¹⁴C-palmitate, are used to monitor fatty acid oxidation. nih.gov The rate of oxidation can be determined by measuring the production of ¹⁴CO₂. This approach has been used to demonstrate that inhibiting carnitine palmitoyltransferase I (CPT I) reduces the oxidation of long-chain fatty acids. nih.gov
Stable Isotope Tracers and Mass Spectrometry: More recently, stable (non-radioactive) isotopes like Carbon-13 (¹³C), Deuterium (B1214612) (²H or D), and Nitrogen-15 (¹⁵N) have become the preferred tools for MFA, largely due to their safety and the advanced analytical capabilities of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.commdpi.com In a typical experiment, cells or organisms are supplied with a substrate labeled with a stable isotope, such as [U-¹³C]-glucose or a deuterated fatty acid. researchgate.netnih.gov As the tracer is metabolized, the labeled atoms are incorporated into downstream metabolites, including acylcarnitines.
Tandem mass spectrometry (LC-MS/MS) is then used to measure the mass isotopomer distribution of these metabolites—that is, the relative abundance of molecules with different numbers of labeled atoms. researchgate.netnih.gov This detailed labeling information allows for the precise calculation of intracellular fluxes. researchgate.net For research on Decanoyl-L-carnitine, commercially available stable isotope-labeled standards, such as Decanoyl-L-carnitine-d₃, are essential for use as internal standards, ensuring accurate quantification in complex biological samples like serum or tissue extracts. lumiprobe.com This methodology is critical for diagnosing inborn errors of metabolism where the flux through fatty acid oxidation pathways is impaired, leading to characteristic changes in acylcarnitine profiles. nih.govmdpi.com
The table below lists common isotopic tracers used in metabolic studies involving carnitine and fatty acids.
| Isotope Type | Tracer Compound | Analytical Technique | Primary Application | References |
| Radioactive | L-[methyl-³H]carnitine | Scintillation Counting | Tracing the whole-body kinetics, absorption, and excretion of carnitine. | jci.org, researchgate.net, researchgate.net |
| Radioactive | [¹⁴C]-Palmitate | Scintillation Counting | Measuring the rate of fatty acid oxidation by quantifying ¹⁴CO₂ production. | nih.gov |
| Radioactive | [¹⁴C]-L-carnitine | Chromatography, Scintillation Counting | Studying carnitine metabolism and turnover rates in various tissues. | annualreviews.org, revvity.com |
| Stable | Decanoyl-L-carnitine-d₃ | Mass Spectrometry (MS) | Internal standard for accurate quantification of decanoyl-L-carnitine. | lumiprobe.com |
| Stable | [U-¹³C]-Glucose | Mass Spectrometry (MS), NMR | Tracing glucose carbon through glycolysis and into the TCA cycle and related pathways. | mdpi.com, researchgate.net |
| Stable | [U-¹³C₅]-Glutamine | Mass Spectrometry (MS) | Tracing glutamine carbon, particularly for analyzing TCA cycle activity. | researchgate.net |
Pre Clinical Research Models and Mechanistic Findings of Decanoyl L Carnitine Chloride
In Vitro Studies in Cellular Systems
Research on the direct effects of Decanoyl-L-carnitine chloride on metabolic parameters in isolated hepatocytes is limited. However, studies on related compounds offer some understanding. L-carnitine and its acyl derivatives are known to be essential for fatty acid metabolism. medchemexpress.com For instance, L-carnitine has been shown to protect human hepatocytes from oxidative stress by enhancing the expression of PPAR-α, which in turn improves lipid homeostasis and antioxidant capacity. nih.gov In primary cultured rat hepatocytes, L-carnitine demonstrated a protective effect by inhibiting the induction of inducible nitric oxide synthase (iNOS), a key inflammatory mediator. ffhdj.com While not directly on the decanoyl form, this suggests a general protective role for carnitine compounds in liver cells.
Recent studies have begun to explore the effects of decanoylcarnitine (B1670086) in cancer cell lines, particularly in the context of triple-negative breast cancer (TNBC). A 2024 study identified decanoylcarnitine as a key metabolite that inhibits TNBC cell proliferation and migration. nih.govresearchgate.net
In this study, 4T1 and MDA-MB-231 breast cancer cells were treated with decanoylcarnitine, which led to a notable reduction in the expression of genes associated with cell proliferation (Ki67, Pcna) and mesenchymal characteristics (Cdh2, Vimentin), while increasing the expression of epithelial markers (Cdh1, Zo-1). nih.govresearchgate.net Furthermore, decanoylcarnitine was found to suppress the expression of matrix metallopeptidase 9 (MMP9), a protein critically involved in the breakdown of the extracellular matrix, which is a key process in cancer cell migration and invasion. nih.govresearchgate.net Overexpression of MMP9 was shown to counteract the inhibitory effects of decanoylcarnitine on cell migration. nih.gov
These findings suggest that decanoylcarnitine may exert its anti-cancer effects by modulating the expression of genes involved in cell proliferation, epithelial-mesenchymal transition (EMT), and extracellular matrix remodeling.
Table 1: Effects of Decanoylcarnitine on Gene Expression in 4T1 TNBC Cells
| Gene | Function | Effect of Decanoylcarnitine |
| Ki67 | Proliferation Marker | ↓ |
| Pcna | Proliferation Marker | ↓ |
| Cdh2 (N-cadherin) | Mesenchymal Marker | ↓ |
| Vimentin | Mesenchymal Marker | ↓ |
| Cdh1 (E-cadherin) | Epithelial Marker | ↑ |
| Zo-1 | Epithelial Marker | ↑ |
| Mmp9 | Extracellular Matrix Remodeling | ↓ |
In Vivo Studies in Animal Models
A study investigating the effects of intermittent fasting on triple-negative breast cancer in obese mice identified decanoylcarnitine as a significantly upregulated serum metabolite. nih.govresearchgate.net This increase in decanoylcarnitine levels was associated with the inhibitory effects of intermittent fasting on tumor proliferation and metastasis. nih.govresearchgate.net The study suggests that the metabolic reprogramming induced by intermittent fasting, leading to elevated decanoylcarnitine, plays a crucial role in suppressing TNBC progression in this animal model. nih.govresearchgate.net
Specific research on the biochemical effects of this compound in rat hepatocytes is sparse. However, one study noted that decanoyl-L-carnitine increases the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acids in rat hepatocytes. caymanchem.com This suggests a role for decanoylcarnitine in the elongation and desaturation of fatty acids within the liver.
Research in Plant Systems
While the primary focus of carnitine research has been in animal and microbial systems, some studies have explored its role in plants. L-carnitine and its acyl derivatives are present in plant tissues and are thought to be involved in fatty acid metabolism, though their precise functions are not as well understood as in animals. researchgate.net One study on maize seeds (Zea mays L.) found that carnitine treatment did not have a stimulating effect on the content of decanoyl-l-carnitine. mdpi.com The physiological significance of decanoylcarnitine in plants remains an area for further investigation. researchgate.net
Studies in Microbial and Bacterial Systems
Bacteria exhibit remarkable metabolic versatility, and many species can utilize carnitine and its acylated derivatives as sources of carbon, nitrogen, and energy. nih.govnih.gov The metabolism of acylcarnitines, including decanoyl-L-carnitine, is a key aspect of this capability, particularly for bacteria that inhabit environments rich in these compounds, such as animal tissues. asm.org
The general pathway for acylcarnitine metabolism in bacteria involves the hydrolysis of the ester bond, releasing L-carnitine and the corresponding fatty acid. This reaction is catalyzed by enzymes known as acylcarnitine hydrolases. nih.govasm.org The liberated L-carnitine can then be further metabolized through several distinct pathways. One common route involves its conversion to glycine (B1666218) betaine (B1666868), which can then be demethylated to supply the cell with carbon and nitrogen. nih.gov Another pathway involves the cleavage of the carbon-nitrogen bond of carnitine to yield trimethylamine (B31210) and malic semialdehyde, the latter of which can enter the central metabolic pathways like the TCA cycle. nih.govresearchgate.net
Studies on Pseudomonas aeruginosa have demonstrated its ability to grow on a range of O-acylcarnitines with chain lengths from 2 to 16 carbons, with the exception of octanoylcarnitine (B1202733). asm.org This indicates that P. aeruginosa possesses the enzymatic machinery to metabolize decanoyl-L-carnitine. The initial step is the hydrolysis of decanoyl-L-carnitine into L-carnitine and decanoic acid. The bacterium can then utilize both of these products to support its growth.
The ability to metabolize decanoyl-L-carnitine and other acylcarnitines confers significant physiological advantages to bacteria, enabling them to thrive in diverse and often challenging environments. The breakdown of these compounds provides essential nutrients for growth and proliferation. nih.govasm.org
Beyond its role as a nutrient source, carnitine and its derivatives play a crucial part in bacterial adaptation to environmental stress. nih.govresearchgate.net L-carnitine, which is released from the hydrolysis of decanoyl-L-carnitine, can act as a potent osmoprotectant. nih.govasm.org In environments with high osmotic pressure, bacteria can accumulate L-carnitine in their cytoplasm to maintain cellular turgor and protect against dehydration. This osmoprotective function is vital for the survival of bacteria in various habitats, from soil to host tissues. asm.org
Furthermore, the metabolism of carnitine and acylcarnitines can influence bacterial virulence. In Pseudomonas aeruginosa, the carnitine released from the breakdown of short-chain acylcarnitines can induce the transcription of virulence factors, such as phospholipase C. asm.org This suggests that the presence of acylcarnitines in the host environment can act as a signal for the bacterium to upregulate factors that contribute to its pathogenicity.
The versatility of acylcarnitine metabolism, as illustrated in the table below for P. aeruginosa, highlights its importance for bacterial survival and interaction with their environment.
Table 2: Utilization of Various Acylcarnitines by Pseudomonas aeruginosa as Sole Carbon and Nitrogen Sources
| Acylcarnitine | Carbon Chain Length | Growth Supported |
|---|---|---|
| Acetylcarnitine | C2 | Yes |
| Butyrylcarnitine | C4 | Yes |
| Hexanoylcarnitine | C6 | Yes |
| Octanoylcarnitine | C8 | No |
| Decanoylcarnitine | C10 | Yes |
| Dodecanoylcarnitine | C12 | Yes |
| Myristoylcarnitine | C14 | Yes |
| Palmitoylcarnitine | C16 | Yes |
Data adapted from studies on Pseudomonas aeruginosa catabolism. asm.org
Advanced Research Concepts and Future Directions for Decanoyl L Carnitine Chloride
Comprehensive Systems Biology and Metabolomics Investigations
Systems biology offers a holistic approach to understanding the multifaceted roles of metabolites like Decanoyl-L-carnitine chloride. By integrating various "omics" data, researchers can construct a more complete picture of its interactions and functions within a biological system.
Global Acylcarnitine Profiling in Complex Biological Samples
The foundation of understanding the role of this compound in health and disease lies in the ability to accurately measure its levels, along with a wide array of other acylcarnitines, in complex biological matrices. Global acylcarnitine profiling is a specialized area of metabolomics that aims to identify and quantify the complete set of acylcarnitines in a sample. creative-proteomics.com
Methodologies for Acylcarnitine Profiling:
The primary analytical technique for comprehensive acylcarnitine profiling is tandem mass spectrometry (MS/MS) , often coupled with liquid chromatography (LC-MS/MS). creative-proteomics.comnih.gov This method offers high sensitivity and specificity, allowing for the precise measurement of numerous acylcarnitine species, even at low concentrations. creative-proteomics.com Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for separating and identifying acylcarnitines based on their volatility and chemical properties. creative-proteomics.com
These advanced techniques have largely superseded older methods like enzyme-linked immunosorbent assay (ELISA) for comprehensive profiling, as ELISA is more suited for quantifying specific, targeted acylcarnitines. mdpi.com The detailed profiles generated by MS-based methods are crucial for identifying metabolic dysregulations associated with various conditions. For instance, elevated levels of specific acylcarnitines can serve as biomarkers for inherited metabolic disorders. creative-proteomics.com
Table 1: Comparison of Acylcarnitine Profiling Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| LC-MS/MS | Separation by liquid chromatography followed by mass-to-charge ratio analysis of fragmented ions. creative-proteomics.com | High sensitivity, high specificity, capable of quantifying a broad range of acylcarnitines. creative-proteomics.com | Requires sophisticated instrumentation and data analysis. |
| GC-MS | Separation by gas chromatography based on volatility, followed by mass spectrometry. creative-proteomics.com | High resolution for volatile compounds. | Requires derivatization for non-volatile acylcarnitines. |
| ELISA | Antibody-based detection of specific acylcarnitines. mdpi.com | High throughput for a single target. | Limited to a narrow range of specific acylcarnitines, not suitable for global profiling. mdpi.com |
Integration with Transcriptomics and Proteomics Data in Research Models
The true power of metabolomics is unleashed when integrated with other omics data, such as transcriptomics (gene expression) and proteomics (protein expression). nih.gov This multi-omics approach allows researchers to connect changes in metabolite levels, like that of this compound, with alterations in gene and protein expression, providing a more mechanistic understanding of biological processes. nih.gov The central dogma of molecular biology posits that metabolites are the end products of the flow of genetic information, making their integration with upstream data particularly insightful. plos.org
A study on spotted seabass (Lateolabrax maculatus) fed a low-phosphorus diet provides a compelling example of this integrated approach. Researchers combined transcriptomics and metabolomics to analyze liver samples and found that in the fast-growing group, there was a significant upregulation of Decanoyl-L-carnitine. mdpi.com This was accompanied by changes in the expression of genes involved in metabolic pathways such as steroid biosynthesis and glycolysis/gluconeogenesis. mdpi.com Similarly, integrated metabolomic and transcriptomic analyses in prostate cancer have revealed significant alterations in metabolic pathways, including those involving carnitine and acylcarnitines, at both the metabolic and transcriptional levels. nih.gov
Such integrated analyses can help to build comprehensive models of metabolic regulation and identify key nodes, like this compound, that may be critical in the response to various stimuli or in the progression of disease.
Elucidation of Novel Biochemical and Physiological Roles
While the primary role of this compound in fatty acid transport is well-documented, emerging research suggests it may have other, less conventional functions.
Exploration of Unconventional Metabolic Pathways
Recent studies have begun to uncover roles for medium-chain acylcarnitines that extend beyond simple energy production. For example, research has shown that medium-chain acylcarnitines, including octanoyl-, decanoyl-, and dodecanoyl-carnitine, can support the oxidation of other fatty acids, such as palmitate, in skeletal muscle cells. plos.org This suggests a more complex regulatory role in lipid metabolism than previously appreciated.
Furthermore, there is evidence from plant biology that acylcarnitines may be involved in processes other than lipid biosynthesis, such as protein acylation. researchgate.net The presence of medium-chain acylcarnitines in plant tissues points to their potential involvement in modifying proteins, which could have a wide range of functional consequences. researchgate.net In bacteria, carnitine can be metabolized through various pathways, including its conversion to glycine (B1666218) betaine (B1666868) or its use as a final electron acceptor in anaerobic respiration, highlighting the diverse metabolic potential of carnitine and its derivatives in different biological systems. nih.gov
Discovery of Non-Canonical Molecular Targets
The concept of acylcarnitines, including Decanoyl-L-carnitine, acting as signaling molecules is a burgeoning area of research. plos.org It has been hypothesized that medium-chain acylcarnitines could activate pathways that enhance β-oxidation, acting as more than just substrates. plos.org For instance, high concentrations of acetyl-carnitine have been shown to activate AMP-activated kinase (AMPK), a central regulator of cellular energy homeostasis. plos.org
There is also intriguing, though still preliminary, evidence suggesting a pro-inflammatory role for some medium-chain acylcarnitines. escholarship.org This effect appears to be dependent on the MyD88 signaling pathway, a key component of the innate immune response. escholarship.org However, these acylcarnitines did not directly activate Toll-like receptors (TLRs) in in-vitro reporter systems, indicating that their mechanism of action may be indirect or involve other, as-yet-unidentified receptors. escholarship.org Decanoyl-L-carnitine has also been shown to interact with and influence the fluidity of cellular membranes, which could in turn affect membrane-associated signaling pathways.
Research on this compound Analogs and Derivatives
The synthesis and study of analogs and derivatives of this compound represent a promising avenue for both basic research and potential therapeutic development.
Isotopically Labeled Derivatives: Deuterium-labeled versions of this compound, such as Decanoyl-L-carnitine-d3 and Decanoyl-L-carnitine-d9, are valuable tools in metabolic research. medchemexpress.comcaymanchem.com These stable isotope-labeled compounds can be used as internal standards for accurate quantification in mass spectrometry or as tracers to follow the metabolic fate of the molecule in biological systems. medchemexpress.com
Pharmacologically Active Derivatives: Research has explored derivatives of carnitine with modified structures to alter their biological activity. For example, decanoyl-DL-aminocarnitine, an analog of Decanoyl-L-carnitine, has been shown to be a more potent inhibitor of carnitine palmitoyltransferase than its parent compound, aminocarnitine. nih.gov This demonstrates the potential to create derivatives with enhanced or novel pharmacological properties.
Structural Analogs: The synthesis of cyclic analogs of L-carnitine has been undertaken to create more rigid structures that can be studied for their interaction with enzymes like the carnitine-acylcarnitine translocase. nih.gov The development of such analogs that can be transported by this enzyme opens up the possibility of designing molecules that could be useful in conditions like myocardial ischemia. nih.gov
Table 2: Examples of this compound Analogs and Derivatives in Research
| Compound | Modification | Research Application | Reference |
|---|---|---|---|
| Decanoyl-L-carnitine-d3 chloride | Deuterium (B1214612) labeling of the acyl chain | Internal standard for mass spectrometry, metabolic tracer | medchemexpress.com |
| Decanoyl-L-carnitine-d9 chloride | Deuterium labeling of the carnitine moiety | Internal standard for mass spectrometry, metabolic tracer | caymanchem.com |
| Decanoyl-DL-aminocarnitine | Replacement of the hydroxyl group with an amino group | Potent inhibitor of carnitine palmitoyltransferase | nih.gov |
Compound Reference Table
| Compound Name |
|---|
| This compound |
| Acetyl-carnitine |
| Palmitate |
| Octanoyl-carnitine |
| Dodecanoyl-carnitine |
| Glycine betaine |
| Decanoyl-L-carnitine-d3 |
| Decanoyl-L-carnitine-d9 |
| Aminocarnitine |
| Decanoyl-DL-aminocarnitine |
Structure-Activity Relationship Studies for Biochemical Specificity
The biological function of acylcarnitines is intrinsically linked to the structure of the acyl chain and the stereochemistry of the carnitine molecule. Research has shown that both chain length and isomeric form dictate the compound's interaction with key metabolic enzymes and transporters.
Studies comparing medium-chain acylcarnitines have revealed distinct biological activities. For instance, in perfused livers from diabetic rats, (+)-octanoylcarnitine and (+)-decanoylcarnitine were found to be equally effective at inhibiting ketogenesis, and both were more potent than the shorter, six-carbon (+)-hexanoylcarnitine. diabetesjournals.orgdiabetesjournals.org However, when tested in vivo, the eight-carbon variant, (+)-octanoylcarnitine, demonstrated the greatest potential for lowering ketone levels. diabetesjournals.orgdiabetesjournals.org
The stereoisomerism of the carnitine backbone is also critical. The naturally occurring L-isomer, (-)-decanoylcarnitine, is the biologically active form for fatty acid transport. In contrast, the unnatural D-isomer, (+)-decanoylcarnitine, acts as a potent inhibitor of long-chain acylcarnitine transferase. diabetesjournals.org This inhibitory property was demonstrated in studies where (+)-decanoylcarnitine almost completely halted ketone body production in isolated perfused livers, an effect not observed with the L-isomer, (-)-decanoylcarnitine. diabetesjournals.orgdiabetesjournals.org This highlights that the inhibitory action is not a mere detergent effect but a specific enzymatic interaction. Further research using NMR has shown that while both palmitoyl-L-carnitine (a long-chain acylcarnitine) and decanoyl-L-carnitine bind to the mitochondrial carnitine/acylcarnitine carrier (CAC), the interaction with the longer-chain palmitoyl-L-carnitine is significantly stronger and more specific. mdpi.com
| Feature | Compound | Observation | Implication for Specificity |
| Acyl Chain Length | (+)-Hexanoylcarnitine (C6) | Less inhibitory on ketogenesis compared to C8 and C10. diabetesjournals.orgdiabetesjournals.org | Chain length directly impacts biochemical potency. |
| (+)-Octanoylcarnitine (C8) | Equally effective as C10 in vitro; most potent in vivo. diabetesjournals.orgdiabetesjournals.org | Optimal chain length for in vivo activity may differ from in vitro. | |
| (+)-Decanoylcarnitine (C10) | Equally effective as C8 in vitro at inhibiting ketogenesis. diabetesjournals.orgdiabetesjournals.org | Demonstrates a threshold effect for medium-chain acylcarnitines. | |
| Stereoisomerism | (-)-Decanoyl-L-carnitine | Natural isomer; does not inhibit acylcarnitine transferase. diabetesjournals.orgdiabetesjournals.org | L-form is the substrate for the carnitine transport system. |
| (+)-Decanoyl-D-carnitine | Unnatural isomer; potent inhibitor of ketogenesis via enzyme blockade. diabetesjournals.orgdiabetesjournals.org | D-form acts as a specific inhibitor, a useful property for research. |
Development of Novel Research Probes and Tools
The unique properties of acylcarnitines, including this compound, have led to their development as specialized tools for metabolic research. Unnatural isomers, such as (+)-acylcarnitines, serve as valuable probes for investigating metabolic regulation both in vitro and in vivo due to their specific inhibitory effects. diabetesjournals.orgdiabetesjournals.org
A primary application in modern research is the use of isotopically labeled versions of the compound as internal standards for quantification by mass spectrometry. Deuterated Decanoyl-L-carnitine, available in forms like Decanoyl-L-carnitine-d3 and Decanoyl-L-carnitine-d9, is crucial for achieving accurate and precise measurements in complex biological samples like plasma, urine, and tissue extracts. lumiprobe.comcaymanchem.comlumiprobe.com These standards are added to samples at a known concentration, allowing for the correction of analyte loss during sample preparation and variations in instrument response. nih.gov This has become a standard practice in metabolomics studies, enabling reliable quantification of endogenous Decanoyl-L-carnitine and related metabolites. lumiprobe.comnih.gov
| Research Tool | Application | Purpose |
| (+)-Decanoylcarnitine | In vitro and in vivo metabolic studies | To specifically inhibit carnitine acyltransferase and study the consequences of blocked fatty acid oxidation. diabetesjournals.orgdiabetesjournals.org |
| Decanoyl-L-carnitine-d3 | Internal Standard (GC- or LC-MS) | Quantification of decanoylcarnitine (B1670086), decenoylcarnitine, and decadienoylcarnitine. lumiprobe.comlumiprobe.com |
| Decanoyl-L-carnitine-d9 | Internal Standard (GC- or LC-MS) | High-purity standard for the precise quantification of decanoyl-L-carnitine. caymanchem.com |
Methodological Advancements in Acylcarnitine Research
Development of More Sensitive and Specific Analytical Techniques
The analysis of acylcarnitines has been revolutionized by advancements in mass spectrometry (MS). While early methods provided foundational data, modern techniques offer vastly improved sensitivity and specificity, which is critical due to the structural diversity and presence of isomers among acylcarnitines. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for acylcarnitine analysis, allowing for the separation and quantification of numerous species in a single run. nih.govmdpi.com However, a key challenge is the separation of isomers (e.g., different branching or double bond positions in the acyl chain), which often cannot be distinguished by MS alone. nih.gov To address this, methods involving derivatization, such as butylation, have been developed. This process can help discriminate between certain isobaric acylcarnitines by altering their mass. nih.gov
More recent innovations include the use of high-resolution mass spectrometry (HRMS), often coupled with techniques like Parallel Reaction Monitoring (PRM). HRMS provides highly accurate mass measurements, aiding in the confident identification of compounds. acs.org The PRM method combines targeted precursor ion isolation with high-resolution fragment ion detection, offering superior selectivity compared to traditional methods and enabling the detection of low-abundance species. acs.org Researchers have used HR-PRM strategies to build extensive databases containing retention times and MS/MS information for hundreds of acylcarnitines, including 758 identified in one study. acs.org These advanced methods allow for more comprehensive and reliable acylcarnitine profiling in various biological matrices without the need for cumbersome sample derivatization. acs.orgacs.org Furthermore, techniques like differential mobility spectrometry (DMS) coupled with MS provide an additional layer of separation, enhancing the resolving power for complex mixtures. nih.gov
| Analytical Technique | Advantage | Application to Decanoylcarnitine Research |
| LC-MS/MS with Derivatization | Improved discrimination of some isobaric species. nih.gov | Early targeted quantification, distinguishing from compounds with similar mass. |
| High-Resolution MS (HRMS) | Provides highly accurate mass data for confident compound identification. acs.org | Enables large-scale, non-targeted identification of acylcarnitines in complex samples. |
| Parallel Reaction Monitoring (PRM) | High sensitivity and selectivity for targeted quantification without derivatization. acs.org | Accurate and reliable quantification of a comprehensive profile of acylcarnitines, including low-abundance species. |
| Differential Mobility Spectrometry (DMS)-MS | Adds a gas-phase separation step before MS, reducing chemical noise. nih.gov | Enhanced resolving power and separation from matrix interferences in urine and plasma. |
Refinement of In Vitro and In Vivo Research Models
Understanding the complex roles of this compound requires a range of sophisticated research models, from cellular systems to whole organisms.
In Vitro Models: Isolated rat hepatocytes have been a foundational model, used to demonstrate how Decanoyl-L-carnitine stimulates the formation of other fatty acid metabolites. caymanchem.com More recently, research has expanded to include various human hepatocyte models. Immortalized human liver cell lines like HepG2 and the newer LIV0APOLY are used to study lipid accumulation and fatty acid partitioning. physiology.org Advanced co-culture systems, such as micropatterned HepatoPac® plates that combine hepatocytes with fibroblasts, allow for the long-term study of compounds with low metabolism rates, providing data that cannot be obtained from simpler suspension or sandwich cultures. bioivt.com These models are crucial for investigating the metabolic effects of Decanoyl-L-carnitine in a controlled environment that can mimic aspects of human liver physiology. mdpi.comoup.com
In Vivo Models: Animal models are indispensable for studying the systemic effects of Decanoyl-L-carnitine. Rat models have been used extensively, for example, in studies of diabetic ketoacidosis where (+)-decanoylcarnitine was shown to reverse the condition. diabetesjournals.orgdiabetesjournals.org Mouse models are now prevalent and are used to investigate the role of Decanoyl-L-carnitine in various disease contexts. Recent studies have used mouse models of triple-negative breast cancer (TNBC) to show that increased serum levels of decanoylcarnitine, induced by intermittent fasting, can inhibit cancer progression. nih.govresearchgate.net Additionally, mouse models with genetic defects, such as long-chain acyl-CoA dehydrogenase (LCAD) deficiency, are critical for understanding the fundamental roles of fatty acid oxidation and how its disruption alters acylcarnitine profiles. pnas.org
Comparative Studies Across Diverse Biological Kingdoms
The carnitine system is not exclusive to mammals. Comparative studies are revealing the presence and distinct roles of acylcarnitines, including Decanoyl-L-carnitine, across different biological kingdoms, providing valuable evolutionary and ecological insights.
This compound in Evolutionary and Ecological Contexts
Research has identified Decanoyl-L-carnitine in organisms as diverse as bacteria, fungi, and horses, indicating an ancient and conserved metabolic role.
In Bacteria: The opportunistic pathogen Pseudomonas aeruginosa can metabolize a wide range of acylcarnitines, from short-chain (C2) to long-chain (C16), using them as sole sources of carbon and nitrogen. nih.govasm.org This bacterium, however, processes them differently based on chain length. Medium- and long-chain acylcarnitines, including decanoylcarnitine, are hydrolyzed outside the cell, after which the liberated carnitine is transported inside. nih.govuvm.eduuvm.edu This metabolic flexibility likely provides a survival advantage, allowing the bacterium to utilize host-derived compounds found abundantly in tissues like muscle. asm.org Interestingly, P. aeruginosa is unable to utilize octanoylcarnitine (B1202733) (C8) as a carbon source, demonstrating a peculiar gap in its metabolic capability that highlights fine-tuned enzymatic specificity. nih.govasm.org
In Fungi: Decanoylcarnitine has also been reported in the fission yeast Schizosaccharomyces pombe, suggesting its involvement in the metabolic pathways of single-celled eukaryotes. nih.gov
In Animals (Comparative): A significant ecological context for acylcarnitines is found in veterinary medicine. Atypical myopathy in horses, a highly fatal muscle disease, is caused by toxins from certain maple tree seeds that inhibit acyl-CoA dehydrogenases. nih.govuu.nl This leads to a massive and characteristic disruption of the acylcarnitine profile in the blood, with significant elevations of C2, C10:1, C10:2, and other acylcarnitines. uu.nltandfonline.com The specific profile of these metabolites, including decanoylcarnitine derivatives, is so distinct that it can be used to predict the survival prognosis for affected horses with high sensitivity and specificity. nih.govnih.govplos.org
| Biological Kingdom | Organism | Role / Observation of Decanoylcarnitine (or related C10 species) |
| Bacteria | Pseudomonas aeruginosa | Utilized as a carbon and nitrogen source via extracellular hydrolysis. asm.orgnih.gov |
| Fungi | Schizosaccharomyces pombe | Presence reported, indicating a role in yeast metabolism. nih.gov |
| Animalia (Equine) | Horse (Equus caballus) | Levels of C10:1 and C10:2 are significantly elevated in atypical myopathy and serve as prognostic biomarkers. nih.govuu.nl |
Cross-Species Metabolic Pathway Analysis
The metabolic pathway of this compound, a medium-chain acylcarnitine, is intricately linked to the broader process of fatty acid metabolism. Its fate is not uniform across different biological kingdoms, with significant variations observed between mammals, yeasts, and plants. These differences primarily arise from the subcellular localization of β-oxidation, the specificities of the enzymes involved, and the physiological roles of fatty acid metabolism in these organisms.
In mammals, the metabolism of decanoyl-L-carnitine is a key part of the energy production process. Decanoyl-L-carnitine is transported into the mitochondrial matrix via the carnitine-acylcarnitine translocase (CACT). nih.govresearchgate.net Once inside, Carnitine Palmitoyltransferase II (CPT II) catalyzes the conversion of decanoyl-L-carnitine back to decanoyl-CoA and free L-carnitine. nih.govmdpi.com The resulting decanoyl-CoA then enters the mitochondrial β-oxidation spiral. This process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, FADH₂, and NADH in each round. mdpi.com The acetyl-CoA can then enter the citric acid cycle for complete oxidation and significant ATP production.
Peroxisomes in mammals also play a role. They can initiate the β-oxidation of fatty acids, including medium-chain ones. scirp.org However, peroxisomal β-oxidation is incomplete and does not directly couple to ATP synthesis. nih.govvaia.com Instead, it serves to shorten fatty acids, which are then shuttled to the mitochondria for complete oxidation. The first step in peroxisomal β-oxidation is catalyzed by an acyl-CoA oxidase that transfers electrons to oxygen, producing hydrogen peroxide (H₂O₂). nih.govphysiology.org
In contrast, fatty acid β-oxidation in yeasts, such as Saccharomyces cerevisiae, and in higher plants occurs predominantly or exclusively within peroxisomes. researchgate.netnih.govnih.gov In these organisms, the carnitine shuttle system, central to mitochondrial fatty acid transport in mammals, appears to have a different primary role. In plants, for instance, the carnitine system may be involved in transporting acyl groups out of plastids for lipid synthesis in the endoplasmic reticulum, rather than for β-oxidation in mitochondria. researchgate.netnih.gov
The enzymatic machinery also exhibits species-specific characteristics. The substrate specificity of carnitine acyltransferases, which catalyze the reversible transfer of acyl groups between coenzyme A and carnitine, varies. Carnitine octanoyltransferase (CROT), found in peroxisomes, shows a preference for medium-chain acyl-CoAs like decanoyl-CoA. mdpi.com Similarly, the acyl-CoA dehydrogenases (in mitochondria) and acyl-CoA oxidases (in peroxisomes) that catalyze the first step of β-oxidation are a family of enzymes with differing specificities for acyl-CoA chain lengths. wikipedia.org For example, studies in the yeast Candida aaseri have identified multiple acyl-CoA oxidase isozymes with distinct substrate preferences for short-, medium-, and long-chain fatty acids. nih.gov
A comparative look at the initial step of β-oxidation for decanoyl-CoA highlights these differences. In mammalian mitochondria, this step is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD). wikipedia.org In the peroxisomes of various species, including plants and yeasts, an acyl-CoA oxidase (ACOX) performs this function, with substrate specificities that can vary. nih.govnih.gov For instance, research in Arabidopsis has identified a novel medium-chain acyl-CoA oxidase that is active with decanoyl-CoA. researchgate.net
These variations underscore the evolutionary adaptation of metabolic pathways to the specific energy and biosynthetic needs of different organisms.
Data Tables
Table 1: Comparative Overview of Decanoyl-L-carnitine Metabolism
| Feature | Mammals | Yeast (Saccharomyces cerevisiae) | Plants (Arabidopsis thaliana) |
| Primary Site of β-Oxidation | Mitochondria & Peroxisomes | Peroxisomes | Peroxisomes |
| Role of Carnitine Shuttle | Essential for mitochondrial import of long-chain fatty acids for β-oxidation. nih.gov | Involved in fatty acid trafficking. researchgate.net | Primarily implicated in acyl group transport for biosynthesis, not mitochondrial β-oxidation. nih.gov |
| Initial β-Oxidation Enzyme (for Decanoyl-CoA) | Mitochondrial: Medium-Chain Acyl-CoA Dehydrogenase (MCAD). Peroxisomal: Acyl-CoA Oxidase (ACOX). scirp.orgwikipedia.org | Peroxisomal Acyl-CoA Oxidase (ACOX). nih.gov | Peroxisomal Acyl-CoA Oxidase (ACOX). researchgate.net |
| End Products of β-Oxidation | Mitochondrial: Acetyl-CoA. Peroxisomal: Shortened Acyl-CoA + Acetyl-CoA. scirp.org | Acetyl-CoA | Acetyl-CoA |
| Energy Production | Directly linked to ATP synthesis via oxidative phosphorylation in mitochondria. scirp.orgnih.gov | Not directly coupled to ATP synthesis in peroxisomes. | Not directly coupled to ATP synthesis in peroxisomes. |
Table 2: Key Enzymes in Decanoyl-L-carnitine Metabolism and their Substrate Specificity
| Enzyme Family | Specific Enzyme Example(s) | Species/Organism | Subcellular Location | Substrate Specificity Relevant to Decanoyl-L-carnitine |
| Carnitine Acyltransferases | Carnitine Octanoyltransferase (CROT) | Mammals | Peroxisomes | High affinity for medium-chain acyl-CoAs (C6-C10), including decanoyl-CoA. mdpi.com |
| Carnitine Palmitoyltransferase II (CPT II) | Mammals | Inner Mitochondrial Membrane | Broad specificity, acts on decanoyl-carnitine to reform decanoyl-CoA. mdpi.com | |
| Acyl-CoA Dehydrogenases / Oxidases | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Mammals | Mitochondria | Optimal activity with C8-CoA (octanoyl-CoA), but also active with decanoyl-CoA. wikipedia.org |
| Acyl-CoA Oxidase 3 (AtACX3) | Arabidopsis thaliana (Plant) | Peroxisomes | Active with medium-chain acyl-CoAs, including decanoyl-CoA. researchgate.net | |
| Acyl-CoA Oxidase 2 (CaAOX2) | Candida aaseri (Yeast) | Peroxisomes | Specificity towards short- and medium-chain fatty acids (C6-C12), including decanoyl-CoA. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
